Demethyl Benzydamine-d3 Hydrochloride

Bioanalysis LC-MS/MS Internal Standard

Ensure analytical precision in your pharmacokinetic and forensic studies with Demethyl Benzydamine-d3 Hydrochloride. This stable isotope-labeled (SIL) internal standard is specifically designed for the quantitative LC-MS analysis of the N-demethylated metabolite of Benzydamine. Its +3 Da mass shift provides critical correction for matrix effects and sample loss, which is impossible with non-deuterated analogs. Ideal for preclinical PK, in-vitro metabolism, and forensic confirmation, it guarantees robust and reproducible data. Choose the validated standard for your mass spectrometry assays.

Molecular Formula C18H22ClN3O
Molecular Weight 334.862
CAS No. 1246817-08-2
Cat. No. B565540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethyl Benzydamine-d3 Hydrochloride
CAS1246817-08-2
SynonymsN-(Methyl-d3)-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine Hydrochloride;  1-Benzyl-3-[3-(methyl-d3)aminopropoxy]-1H-indazole Monohydrochloride; 
Molecular FormulaC18H22ClN3O
Molecular Weight334.862
Structural Identifiers
SMILESCNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
InChIInChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3;
InChIKeyVCBUAEBLTYVPPB-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethyl Benzydamine-d3 Hydrochloride (CAS 1246817-08-2): A Deuterated Internal Standard for Benzydamine Metabolite Quantification


Demethyl Benzydamine-d3 Hydrochloride (CAS 1246817-08-2) is a stable isotope-labeled (SIL) analog of Demethyl Benzydamine, the primary N-demethylated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine [1]. This compound is a member of the indazole class and is characterized by the replacement of three hydrogen atoms with deuterium at the methylamine moiety, resulting in a molecular mass shift of +3 Da (MW 334.86 g/mol) relative to the unlabeled compound . Its primary intended use is as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) assays to ensure analytical precision and accuracy during the measurement of Demethyl Benzydamine in complex biological matrices .

Why Unlabeled Demethyl Benzydamine or Other Analogs Are Inadequate Substitutes for Demethyl Benzydamine-d3 Hydrochloride in LC-MS Quantification


Direct substitution of Demethyl Benzydamine-d3 Hydrochloride with its non-deuterated counterpart (Demethyl Benzydamine HCl, CAS 39860-97-4) or other in-class compounds is not analytically valid for quantitative LC-MS workflows. The fundamental requirement of a stable isotope-labeled internal standard (SIL-IS) is to mimic the analyte's behavior during sample extraction, chromatography, and ionization while being distinguishable by mass . An unlabeled analog cannot provide this mass-based differentiation, making it impossible to correct for analyte loss during sample preparation or for variations in ionization efficiency (matrix effects) [1]. This leads to irreproducible and inaccurate quantification. Furthermore, while another deuterated analog like Benzydamine-d6 is available for the parent drug, it is not suitable for quantifying the metabolite Demethyl Benzydamine due to different chromatographic and mass spectrometric properties, as detailed in Section 3 .

Quantitative Differentiation of Demethyl Benzydamine-d3 Hydrochloride (CAS 1246817-08-2) for Analytical Procurement


Mass Differentiation: A +3 Da Shift Enables Reliable Analyte Discrimination from Unlabeled Demethyl Benzydamine

Demethyl Benzydamine-d3 Hydrochloride is differentiated from its non-deuterated analog (Demethyl Benzydamine HCl) by a precise mass increase of +3.02 Da due to the incorporation of three deuterium atoms in place of hydrogen on the N-methyl group . This mass difference is sufficient to ensure baseline separation in the mass spectrometer, preventing signal interference and enabling accurate quantification of the unlabeled analyte in complex samples [1].

Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity: ≥98% Purity Ensures Minimal Interference from Unlabeled Material

Commercial specifications for Demethyl Benzydamine-d3 Hydrochloride consistently report a purity of ≥98% . This high chemical and isotopic purity ensures that the presence of unlabeled Demethyl Benzydamine, a potential contaminant from synthesis, is minimized. This is critical for maintaining assay sensitivity and a low limit of quantitation (LLOQ), as any unlabeled impurity in the IS stock solution would contribute directly to the analyte signal [1].

Analytical Chemistry Quality Control Stable Isotope Labeling

Analytical Selectivity: Distinguishable from Parent Benzydamine-d6 IS for Metabolite-Specific Assays

In pharmacokinetic studies requiring simultaneous quantification of the parent drug Benzydamine and its N-demethyl metabolite, a combination of internal standards is required. Benzydamine-d6 (MW ~ 351.9 g/mol) is used for the parent drug, while Demethyl Benzydamine-d3 Hydrochloride (MW 334.86 g/mol) is used for the metabolite . These two compounds are chromatographically and mass spectrometrically distinct, allowing for their independent use in a single multiplexed LC-MS/MS method without cross-interference, which would not be possible if a single IS were used for both analytes.

Pharmacokinetics Drug Metabolism Metabolite Profiling

Optimal Applications for Demethyl Benzydamine-d3 Hydrochloride (CAS 1246817-08-2) Based on Analytical Evidence


As an Internal Standard for LC-MS/MS Quantification of Demethyl Benzydamine in Pharmacokinetic Studies

This is the primary and most validated application. In preclinical and clinical pharmacokinetic (PK) studies of Benzydamine, plasma concentrations of the N-demethylated metabolite are a key endpoint [1]. Demethyl Benzydamine-d3 Hydrochloride should be used as the SIL-IS to correct for analyte losses during sample preparation (e.g., protein precipitation, solid-phase extraction) and to compensate for variable ionization suppression or enhancement (matrix effects) inherent to biological samples . Its use enables the generation of robust and reproducible PK curves with high inter-day precision.

As a Calibrant for Metabolite Identification and Profiling in Drug Metabolism Studies

In vitro studies using liver microsomes or hepatocytes to assess the metabolic fate of Benzydamine generate Demethyl Benzydamine as a minor to moderate metabolite [1]. While the parent drug is primarily metabolized by flavin-containing monooxygenases (FMOs) to Benzydamine N-oxide, N-demethylation is a secondary pathway catalyzed by cytochrome P450 enzymes [2]. Demethyl Benzydamine-d3 Hydrochloride serves as an ideal calibrant to confirm the identity of this specific metabolite peak and to establish semi-quantitative or quantitative methods for assessing the activity of this metabolic pathway across different species or experimental conditions.

In Forensic and Clinical Toxicology for Definitive Identification of Benzydamine Exposure

In cases of suspected Benzydamine misuse or overdose, confirming exposure requires the detection of both the parent drug and its characteristic metabolites in biological specimens (e.g., urine, blood). Demethyl Benzydamine-d3 Hydrochloride is a critical reagent for developing and validating a confirmatory LC-MS/MS method for Demethyl Benzydamine, a key urinary metabolite. Its use as an internal standard is essential for achieving the high degree of analytical specificity and quantitative accuracy required for forensic reporting and clinical decision-making, as it definitively rules out false-positive results caused by matrix interferences.

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